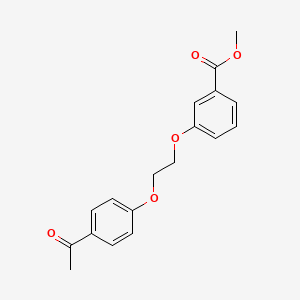
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C31H24P.Br and a molecular weight of 507.4 g/mol . It is a phosphonium salt that features a fluorenyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or hydrogen bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like , , and can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives , while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and is involved in catalysis and polymerization reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways . It can be employed as a probe to investigate the role of phosphonium salts in cellular functions and to develop new biochemical assays .
Medicine: drug development . It is explored for its ability to interact with biological targets and its potential as a therapeutic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the development of new technologies and innovative products .
Wirkmechanismus
The mechanism of action of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites and altering their function. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- (9H-Fluoren-9-yl)triphenylphosphonium chloride
- (9H-Fluoren-9-yl)triphenylphosphonium iodide
- (9H-Fluoren-9-yl)triphenylphosphonium acetate
Uniqueness: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its bromide ion , which imparts specific chemical properties and reactivity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility , stability , and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
7253-07-8 |
|---|---|
Molekularformel |
C31H24P+ |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
InChI-Schlüssel |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
7253-07-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


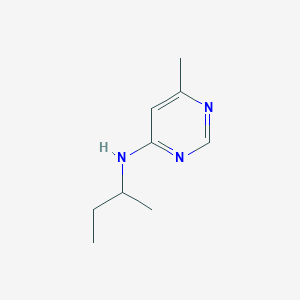
![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
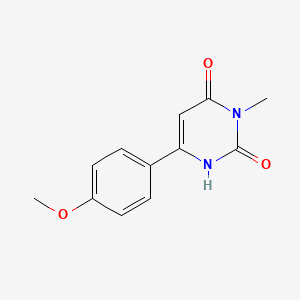
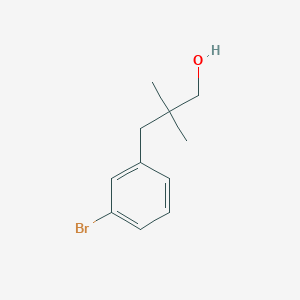
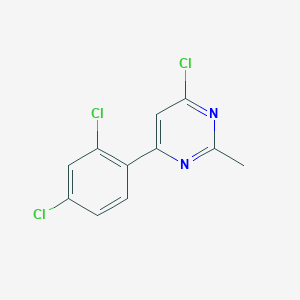
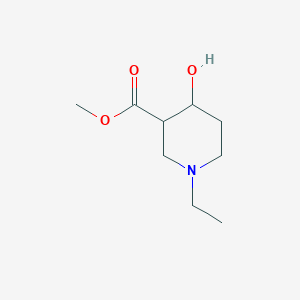
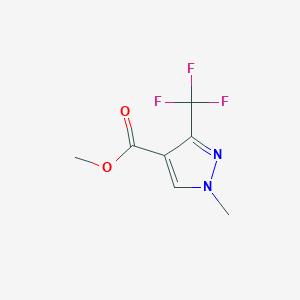
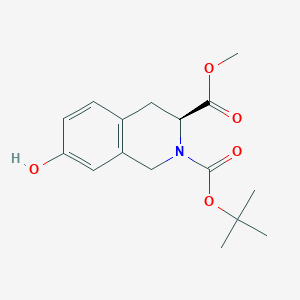
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
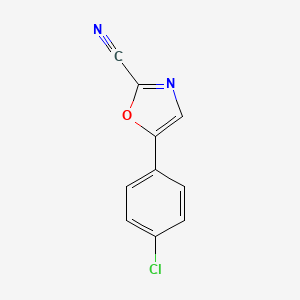

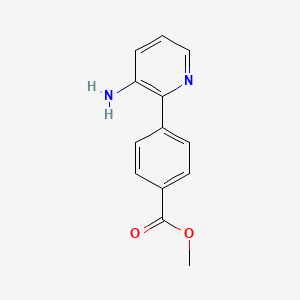
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
